dantrolene
Overview
Description
dantrolene is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an imidazolidine-2,4-dione moiety. It is often studied for its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dantrolene typically involves the condensation of 5-(4-nitrophenyl)furfural with 1-aminohydantoin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: dantrolene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
dantrolene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dantrolene involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of ryanodine receptors, which are involved in calcium release in muscle cells .
Comparison with Similar Compounds
Dantrolene: A compound with a similar structure, known for its muscle relaxant properties.
3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione: Another compound with a similar core structure but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a furan ring and an imidazolidine-2,4-dione moiety. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DANTROLEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022881 | |
Record name | Dantrolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (in aqueous DMF). (NTP, 1992), Solid | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DANTROLEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Dantrolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/, 8.05e-02 g/L | |
Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
Record name | DANTROLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
Record name | Dantrolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
DANTROLENE /PRODUCES RELAXATION &/ REDUCES CONTRACTION OF SKELETAL MUSCLE BY DIRECT ACTION ON EXCITATION-CONTRACTION COUPLING, PERHAPS BY DECR AMT OF CALCIUM RELEASED FROM SARCOPLASMIC RETICULUM. ...IT DOES NOT IMPAIR POLYSYNAPTIC REFLEXES PREFERENTIALLY AS DO CENTRALLY ACTING MUSCLE RELAXANTS. DANTROLENE DIMINISHES FORCE OF ELECTRICALLY INDUCED TWITCHES...WITHOUT ALTERING MUSCLE ACTION POTENTIALS.../&/ REDUCES REFLEX MORE THAN VOLUNTARY CONTRACTION. .../IT/ DOES NOT AFFECT NEUROMUSCULAR TRANSMISSION, NOR...CHANGE ELECTRICAL POTENTIAL PROPERTIES OF SKELETAL MUSCLE MEMBRANES. IN PATIENTS WITH UPPER MOTONEURON LESIONS, SPASTICITY IS GENERALLY DIMINISHED...& FUNCTIONAL CAPACITY IS OFTEN IMPROVED., DANTROLENE & 5-HYDROXYDANTROLENE INHIBITED RAT MUSCLE CONTRACTION RESPONSES IN DOSE-DEPENDENT MANNER IN VIVO & IN VITRO. 5-HYDROXYDANTROLENE WAS LESS POTENT THAN DANTROLENE., DANTROLENE INHIBITS CALCIUM 2+ ION (CA2+) RELEASE FROM THE SARCOPLASMIC RETICULUM OF FROG MUSCLE., IN RAT DIAPHRAGM PREPN DANTROLENE HAD NO EFFECT ON CONTRACTURES INDUCED BY 2,4-DINITROPHENOL, BUT REDUCED SIGNIFICANTLY THE CONTRACTURE PRODUCED BY K+. THE MAJOR ACTION OF DANTROLENE APPEARS TO BE ON THE SARCOLEMMA, WHICH MAY BE THE SITE OF THE MALIGNANT HYPERPYREXIA ABNORMALITY., DANTROLENE ADDED TO PREPN OF VOLTAGE-CLAMPED MYELINATED FROG NERVE FIBERS SHIFTED THE POTENTIAL-DEPENDENT PARAMETERS DESCRIBING SODIUM ION (NA+) PERMEABILITY TOWARDS MORE NEGATIVE MEMBRANE POTENTIALS. APPARENTLY, A CHANGE IN THE NEGATIVE SURFACE CHARGE OF THE MEMBRANE IS INDUCED. | |
Details | SCHWARZ JR, SPIELMANN RP; DANTROLENE: EVIDENCE FOR EFFECTS ON SODIUM PERMEABILITY PROPERTIES OF THE NODAL MEMBRANE; EXPERIENTIA 39(7) 755 (1983) | |
Record name | DANTROLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM AQ DIMETHYLFORMAMIDE | |
CAS No. |
7261-97-4 | |
Record name | DANTROLEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dantrolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7261-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dantrolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dantrolene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANTROLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dantrolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
534 to 536 °F (NTP, 1992), 279 °C, 279 - 280 °C | |
Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
Record name | DANTROLEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
Record name | DANTROLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
Record name | Dantrolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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